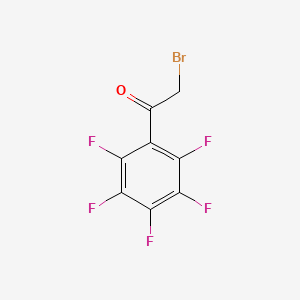

Pentafluorophenacyl bromide

概要

説明

Pentafluorophenacyl bromide is a compound that is not directly discussed in the provided papers. However, related compounds and reagents such as bromine pentafluoride and derivatives of pentafluorophenyl groups are mentioned. These compounds are used in various chemical reactions and have unique properties due to the presence of the pentafluorophenyl group, which can influence reactivity and stability .

Synthesis Analysis

The synthesis of compounds related to pentafluorophenacyl bromide involves the use of pentafluorophenyl groups. For instance, pentafluorophenylaluminium dibromide and bis(pentafluorophenyl)aluminium bromide were prepared by cleaving methylpentafluorophenylmercury with aluminium tribromide . Additionally, pentafluorophenylmethyldiethoxysilane was synthesized using a bromo- or iodo-Grignard reagent, which was then polymerized to yield poly(pentafluorophenylmethylsiloxane) . These methods demonstrate the reactivity of pentafluorophenyl derivatives in forming new bonds and creating complex molecules.

Molecular Structure Analysis

The molecular structure of compounds containing pentafluorophenyl groups can be quite complex. For example, the rotational spectra of pentafluorosulfur bromide provided insights into the molecular constants and structural parameters, indicating a predominantly covalent character of the S–Br bond with some ionic character . Although not directly related to pentafluorophenacyl bromide, this analysis shows the influence of fluorine atoms on the molecular geometry and electronic properties of the compounds.

Chemical Reactions Analysis

Chemical reactions involving pentafluorophenyl derivatives are diverse. Bromobis(pentafluorophenyl)thallium(III) reacts with many main group elements to give pentafluorophenyl derivatives . Tris(pentafluorophenyl)borane is used as a catalyst in various organic reactions, including hydrometallation, alkylations, and aldol-type reactions . The bromocyanation of styrene derivatives with cyanogen bromide is catalyzed by tris(pentafluorophenyl)borane, proceeding through a stereospecific syn-addition . These reactions highlight the versatility of pentafluorophenyl compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pentafluorophenyl derivatives are influenced by the strong electron-withdrawing effect of the fluorine atoms. For instance, pentafluorophenylaluminium dibromide is dimeric in benzene and exhibits stability due to bromine bridging and internal π–π bonding . The high fluorine content of pentafluorophenylmethyldiethoxysilane makes it an interesting monomer for preparing fluoropolysiloxanes with potential unusual properties such as permeability and surface activity . These properties are crucial for the application of these compounds in various fields, including materials science and catalysis.

科学的研究の応用

1. Synthesis of Heterocyclic Compounds

- Summary of Application: Pentafluorophenacyl bromide is used as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions . These compounds have significant applications in pharmaceutical chemistry due to their bioactive properties.

- Methods of Application: The synthesis involves using phenacyl bromide as an intermediate in a wide range of chemical reactions . The process involves one-pot, multicomponent reactions (MCRs), which are highly effective and elegant tools to achieve the ideal synthesis of natural and unnatural products .

- Results or Outcomes: The use of phenacyl bromide in these reactions has proven to be a good, inexpensive, versatile, and efficient intermediate . This method provides significant advantages in saving time and energy and a friendly organic and medicinal chemistry environment in a comparative research approach .

2. Photoinduced Reductive Dehalogenation

- Summary of Application: Pentafluorophenacyl bromide is used in photoinduced reductive debromination reactions with pyridoxal 5′-phosphate (PLP) . This reaction requires irradiation with cyan or blue light in an anaerobic atmosphere .

- Methods of Application: The reaction involves the formation of the phenacyl radical as an intermediate in the reaction, implying a single electron transfer to phenacyl bromides from a PLP-derived species resulting from excitation by illumination .

- Results or Outcomes: The reductive dehalogenation of phenacyl bromides occurs in the presence of PLP without an enzyme when exposed to cyan light . It is suggested that the PLP-mediated reaction likely proceeds through a radical mechanism .

Safety And Hazards

将来の方向性

While specific future directions for Pentafluorophenacyl bromide were not found in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include the development of new Pentafluorophenacyl bromide modalities.

特性

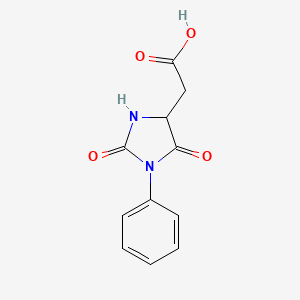

IUPAC Name |

2-bromo-1-(2,3,4,5,6-pentafluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF5O/c9-1-2(15)3-4(10)6(12)8(14)7(13)5(3)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYHGZNFDGHGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C1=C(C(=C(C(=C1F)F)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379755 | |

| Record name | 2-Bromo-1-(pentafluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenacyl bromide | |

CAS RN |

5122-16-7 | |

| Record name | 2-Bromo-1-(pentafluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)